molecular formula C15H10Cl2O3 B1292314 4-Acetoxy-2',5'-dichlorobenzophenone CAS No. 150347-05-0

4-Acetoxy-2',5'-dichlorobenzophenone

Cat. No.: B1292314
CAS No.: 150347-05-0
M. Wt: 309.1 g/mol
InChI Key: JTDAYFLJPGBDNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. One common method includes the reaction of 2’,5’-dichlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’,5’-dichlorobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,5’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound can also interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-2’,5’-dichlorobenzophenone is unique due to the presence of both acetoxy and dichloro substituents, which confer distinct chemical and biological properties. The acetoxy group enhances its reactivity and potential for further chemical modifications, while the dichloro substituents contribute to its stability and biological activity .

Properties

IUPAC Name

[4-(2,5-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDAYFLJPGBDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641732
Record name 4-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150347-05-0
Record name 4-(2,5-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4'-Acetoxy-2,5-dichlorobenzophenone is prepared by treating 4'-Hydroxy-2,5-dichlorobenzophenone, which is prepared by the Friedel-Crafts acylation of phenol with 2,5-dichlorobenzoyl-chloride, with acetyl chloride.
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